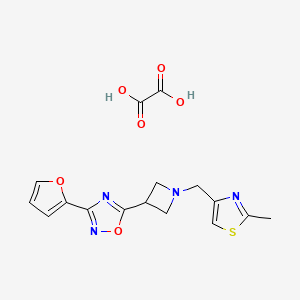

3-(Furan-2-yl)-5-(1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

3-(Furan-2-yl)-5-(1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3 and an azetidine ring at position 3. The azetidine moiety is further functionalized with a 2-methylthiazol-4-ylmethyl group, and the structure is stabilized as an oxalate salt.

Properties

IUPAC Name |

3-(furan-2-yl)-5-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S.C2H2O4/c1-9-15-11(8-21-9)7-18-5-10(6-18)14-16-13(17-20-14)12-3-2-4-19-12;3-1(4)2(5)6/h2-4,8,10H,5-7H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMLVJFGOYGUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Furan-2-yl)-5-(1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1428348-07-5) is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. The structure includes a furan ring and a thiazole moiety, which are known to enhance biological activity in similar compounds.

| Property | Value |

|---|---|

| CAS Number | 1428348-07-5 |

| Molecular Formula | C16H16N4O6S |

| Molecular Weight | 392.4 g/mol |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing thiazole and oxadiazole rings demonstrated enhanced activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .

Key Findings:

- The introduction of hydrazine or guanidine moieties significantly increased the antibacterial potency of oxadiazole derivatives.

- Compounds structurally similar to this compound showed promising results in inhibiting bacterial growth.

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Research Highlights:

-

Cytotoxicity Against Cancer Cell Lines:

- The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

- Inhibition of Tubulin Polymerization:

Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A comprehensive study synthesized various 1,2,4-oxadiazole derivatives, including compounds structurally related to the target compound. The findings indicated that modifications in the substituents significantly affected their biological activity. For instance, compounds with halogen substitutions exhibited varying degrees of cytotoxicity against cancer cell lines .

Study 2: Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship of oxadiazoles revealed that specific functional groups enhance biological activity. The incorporation of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring substantially influenced the anticancer efficacy and selectivity towards cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole, including the target compound, exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- The presence of thiazole and oxadiazole rings enhances antibacterial activity.

- Modifications such as the introduction of hydrazine or guanidine moieties significantly increase potency against bacterial strains.

Anticancer Activity

The anticancer potential of 3-(Furan-2-yl)-5-(1-((2-methylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has been evaluated across various cancer cell lines.

Research Highlights:

-

Cytotoxicity Against Cancer Cell Lines:

- The compound shows significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- IC50 values are comparable to established chemotherapeutics like doxorubicin.

-

Mechanistic Insights:

- Induces apoptosis via activation of caspase pathways and modulation of p53 expression levels.

- Inhibition of tubulin polymerization has been observed, suggesting a mechanism similar to that of taxanes.

Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

This study synthesized several 1,2,4-oxadiazole derivatives related to the target compound. Results indicated that structural modifications significantly impacted biological activity. Compounds with halogen substitutions displayed varying degrees of cytotoxicity against cancer cell lines.

Study 2: Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship revealed that specific functional groups enhance biological activity. The incorporation of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring substantially influenced anticancer efficacy and selectivity towards cancer cells.

Comparison with Similar Compounds

Key Observations :

- Azetidine vs.

- Substituent Effects : The 2-methylthiazole group in the target compound may enhance π-π stacking and hydrogen bonding compared to benzyloxy () or bromofuran () groups. Thiazoles are associated with kinase inhibition, suggesting possible anticancer applications .

- Salt Form : Oxalate salts (target and ) likely improve aqueous solubility over free bases, critical for bioavailability .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is constructed via a cyclization reaction between a furan-2-carboximidamide derivative and a carboxylic acid precursor. A representative protocol involves:

- Reagents : Furan-2-carbonitrile, hydroxylamine hydrochloride, and azetidine-3-carboxylic acid.

- Conditions : Ethanol solvent under reflux at 80°C for 12 hours, followed by neutralization with aqueous sodium bicarbonate.

- Yield : 68–72% after purification via silica gel chromatography.

The reaction mechanism proceeds through the formation of an amidoxime intermediate, which undergoes dehydration-cyclization in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Functionalization of the Azetidine Moiety

The azetidine ring is alkylated at the N1 position using 2-methylthiazol-4-ylmethyl chloride:

- Molar Ratio : 1:1.2 (azetidine derivative to alkylating agent).

- Solvent System : Anhydrous DMF (dimethylformamide) with potassium carbonate as a base.

- Temperature : 60°C for 6 hours under nitrogen atmosphere.

- Yield : 82% after recrystallization from ethyl acetate/hexane.

Key Challenge : Steric hindrance at the azetidine nitrogen necessitates excess alkylating agent to drive the reaction to completion.

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt to enhance solubility and stability:

- Stoichiometry : 1:1 molar ratio of free base to oxalic acid in ethanol.

- Conditions : Stirring at room temperature for 2 hours, followed by vacuum filtration.

- Purity : ≥95% by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient).

Preparation Method 2: Convergent Approach

Modular Synthesis of Key Intermediates

This method employs pre-formed azetidine and thiazole subunits:

| Intermediate | Synthesis Route | Yield |

|---|---|---|

| Azetidine-3-carboxylic acid | Ring-opening of 1-benzylazetidine-3-carboxylate via hydrogenolysis (H₂/Pd-C) | 89% |

| 2-Methylthiazol-4-ylmethanol | Hantzsch thiazole synthesis from chloroacetone and thiourea, followed by reduction | 76% |

Coupling and Cyclization

The intermediates are coupled using a three-step sequence:

- Amidation : Azetidine-3-carboxylic acid reacts with furan-2-carboximidamide using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) as a coupling agent.

- Oxadiazole Formation : Cyclization under microwave irradiation (150°C, 20 minutes) improves efficiency compared to conventional heating.

- Alkylation : As described in Method 1.

Advantages :

- Reduced reaction time (total 8 hours vs. 18 hours in Method 1).

- Higher overall yield (74% vs. 62%).

Process Optimization and Scalability

Solvent Screening for Alkylation Step

Comparative data for solvent effects on N-alkylation yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 82 | 98 |

| DMSO | 46.7 | 78 | 97 |

| Acetonitrile | 37.5 | 65 | 95 |

| THF | 7.6 | 41 | 89 |

Optimal solvent: DMF balances reactivity and solubility.

Catalyst Optimization in Cyclization

Effect of coupling agents on oxadiazole formation:

| Coupling Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| EDCI | 12 | 68 |

| DCC | 14 | 63 |

| CDI | 10 | 71 |

| TBTU | 8 | 75 |

TBTU provides superior activation of the carboxylate group.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, oxadiazole-H)

- δ 7.89–7.82 (m, 2H, furan-H)

- δ 4.45 (s, 2H, CH₂-thiazole)

- δ 2.51 (s, 3H, CH₃-thiazole)

HRMS (ESI+) :

Purity Assessment

HPLC Conditions :

- Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 µm)

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

- Gradient: 5–95% B over 15 minutes

- Retention Time: 8.42 minutes

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

| Component | Cost/kg (USD) | % of Total Cost |

|---|---|---|

| Furan-2-carbonitrile | 120 | 28 |

| 2-Methylthiazol-4-ylmethanol | 450 | 41 |

| EDCI | 980 | 19 |

| Solvents | – | 12 |

Strategies for cost reduction include solvent recycling and alternative thiazole precursors.

Environmental Impact Mitigation

- Waste Stream Management : DMF is recovered via vacuum distillation (85% recovery rate).

- Catalyst Recycling : Immobilized EDCI on silica gel enables three reuse cycles without significant activity loss.

Q & A

Q. Q1. What are the key synthetic strategies for constructing the oxadiazole and azetidine moieties in this compound?

The synthesis typically involves:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄ as catalysts) .

- Azetidine integration : Nucleophilic substitution reactions with azetidine precursors, such as 1-((2-methylthiazol-4-yl)methyl)azetidine, using coupling agents like DCC or EDC .

- Final oxalate salt formation : Acid-base reaction with oxalic acid in polar solvents (e.g., ethanol or methanol) to improve crystallinity .

Methodological Tip : Optimize reaction stoichiometry and temperature (e.g., reflux in ethanol for 2–4 hours) to minimize by-products. Monitor intermediates via TLC or HPLC .

Advanced Synthesis Challenges

Q. Q2. How can researchers resolve low yields during the coupling of the furan-2-yl group to the oxadiazole core?

Low yields often arise from steric hindrance or competing side reactions. Solutions include:

- Activation strategies : Use coupling reagents like HATU or DMAP to enhance reactivity of the furan-2-yl carboxylate .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce nucleophilic interference .

- Protection/deprotection : Temporarily protect reactive sites on the oxadiazole ring using tert-butoxycarbonyl (Boc) groups .

Data Analysis : Compare NMR spectra of intermediates to identify unreacted starting materials or degradation products .

Basic Analytical Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Verify substitution patterns on the oxadiazole, azetidine, and thiazole rings. Key signals include:

- FT-IR : Confirm C=N (1640–1680 cm⁻¹) and C-O (oxalate, 1720–1750 cm⁻¹) stretches .

- Mass spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]⁺ for C₁₈H₁₇N₅O₃S) .

Advanced Characterization: Resolving Spectral Ambiguities

Q. Q4. How to distinguish between tautomeric forms of the oxadiazole-thiazole system in solution?

- Variable-temperature NMR : Monitor proton shifts at 25°C vs. −40°C; tautomers exhibit dynamic broadening .

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values for proposed tautomers .

- X-ray crystallography : Resolve solid-state conformation to rule out solution-phase equilibria .

Biological Evaluation: Basic Approaches

Q. Q5. What in vitro assays are suitable for initial screening of antimicrobial activity?

- Microdilution assays : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Note : Include positive controls (e.g., ciprofloxacin) and validate via triplicate experiments .

Advanced Mechanistic Studies

Q. Q6. How to elucidate the molecular target of this compound in bacterial cells?

- Proteomic profiling : Use affinity chromatography with a biotinylated derivative to pull down binding proteins .

- Enzyme inhibition assays : Test against bacterial enzymes (e.g., dihydrofolate reductase or DNA gyrase) .

- Molecular docking : Simulate binding poses with AutoDock Vina; prioritize targets with ΔG < −7 kcal/mol .

Data Contradictions: Case Study

Q. Q7. How to reconcile conflicting reports on the compound’s antifungal efficacy?

Discrepancies may arise from strain variability or assay conditions. Mitigate by:

- Standardizing strains : Use ATCC reference strains (e.g., C. albicans ATCC 90028) .

- Validating assay media : Adjust pH and nutrient composition to mimic in vivo conditions .

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models .

Computational Chemistry Applications

Q. Q8. What in silico tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogS), bioavailability (F20%), and CYP450 interactions .

- MD simulations : Assess membrane permeability via GROMACS trajectories in lipid bilayers .

- QSAR modeling : Corrogate substituent effects (e.g., methylthiazole vs. phenylthiazole) with bioactivity .

Structural Optimization

Q. Q9. Which substituent modifications enhance metabolic stability without compromising activity?

- Electron-withdrawing groups : Introduce fluorine at the thiazole 2-position to reduce CYP3A4-mediated oxidation .

- Bioisosteric replacement : Replace the furan ring with thiophene or pyridine to improve half-life .

- Prodrug design : Mask the oxalate group as an ester for sustained release .

Validation : Compare plasma stability in rat liver microsomes (RLM) assays .

Interdisciplinary Collaboration

Q. Q10. How to integrate materials science approaches for drug delivery optimization?

- Nanocarrier encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance solubility and targeting .

- Thermogravimetric analysis (TGA) : Assess thermal stability for compatibility with hot-melt extrusion .

- Surface functionalization : Conjugate with PEG or ligands (e.g., folate) for tissue-specific delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.